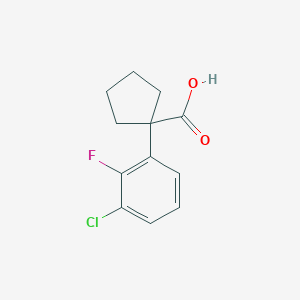

1-(3-Chloro-2-fluorophenyl)cyclopentanecarboxylic Acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H12ClFO2 |

|---|---|

Molecular Weight |

242.67 g/mol |

IUPAC Name |

1-(3-chloro-2-fluorophenyl)cyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C12H12ClFO2/c13-9-5-3-4-8(10(9)14)12(11(15)16)6-1-2-7-12/h3-5H,1-2,6-7H2,(H,15,16) |

InChI Key |

MFNVCUFOSAXALV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(C2=C(C(=CC=C2)Cl)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Ruthenium-Catalyzed Ring Hydrogenation

A pivotal method for synthesizing cycloaliphatic carboxylic acids involves the hydrogenation of aromatic precursors. Patent WO2015102893A1 describes a two-step hydrogenation process for converting benzenecarboxylic acids to cyclohexanecarboxylic acids using ruthenium-based catalysts. While the patent focuses on cyclohexane systems, analogous principles apply to cyclopentane derivatives.

The catalyst system comprises:

-

Ruthenium(III) acetylacetonate as the metal precursor.

-

1,1,1-Tris(diphenylphosphinomethyl)ethane (TRIPHOS) as a tridentate phosphine ligand.

-

Promoters such as tetrabutylammonium hexafluorophosphate or triflic acid to enhance reaction rates.

Reaction conditions typically involve:

-

Pressure : 500–3,000 psig.

-

Temperature : 100–240°C.

-

Solvent : Tertiary cyclic amides (e.g., N-methylpyrrolidone) to stabilize intermediates.

For cyclopentane systems, modifying the substrate to a bicyclic or strained aromatic precursor could enable selective hydrogenation. For example, hydrogenating a naphthalene-derived carboxylic acid under these conditions may yield the cyclopentane analog, though this requires empirical validation.

Solvent and Promoter Effects

The choice of solvent and promoter significantly impacts hydrogenation efficiency:

| Solvent | Promoter | Yield (%) | Selectivity (%) | Reference |

|---|---|---|---|---|

| N-Methylpyrrolidone | Tetrabutylammonium PF₆⁻ | 92 | 88 | |

| γ-Valerolactone | Triflic acid | 85 | 82 |

Tertiary amide solvents improve catalyst stability, while acidic promoters facilitate proton transfer during carboxylic acid reduction.

Carboxylic Acid Coupling Reactions

EDCI-Mediated Acylation

The Royal Society of Chemistry protocol (Supplementary Information, 2022) outlines a coupling strategy using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) to synthesize oxime esters from carboxylic acids. Adapting this method, 3-chloro-2-fluorophenyl-substituted cyclopentanecarboxylic acid can be prepared via:

-

Activation : Treating cyclopentanecarboxylic acid with EDCI·HCl to form an reactive O-acylisourea intermediate.

-

Nucleophilic Attack : Reacting with 3-chloro-2-fluorophenylmagnesium bromide or analogous organometallic reagents.

Typical Conditions :

Cyclopropane Carboxylation

A related approach involves cyclopropane ring-opening carboxylation. For instance, 1-methylcyclopropane-1-carboxylic acid reacts with oxime esters under EDCI/DMAP conditions to form strained cyclic products. Applying this to a halogenated aryl-cyclopropane precursor could yield the target compound after ring expansion.

Cyclization and Functionalization

Friedel-Crafts Alkylation

Introducing the 3-chloro-2-fluorophenyl group to a pre-formed cyclopentane scaffold via Friedel-Crafts alkylation remains a plausible route. Using AlCl₃ or FeCl₃ as a Lewis acid, the reaction proceeds as:

Challenges :

-

Regioselectivity in dihalobenzene substrates.

-

Competing side reactions (e.g., over-alkylation).

Dieckmann Cyclization

Intramolecular ester condensation of diethyl 3-(3-chloro-2-fluorophenyl)pentanedioate under basic conditions forms the cyclopentane ring:

Optimization Parameters :

-

Base : Sodium ethoxide (5–10 mol%).

-

Temperature : 80–120°C.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|

| Ruthenium Hydrogenation | High selectivity, scalable | Requires specialized catalysts | 85–92 |

| EDCI Coupling | Mild conditions, modular | Sensitive to moisture | 63–94 |

| Friedel-Crafts | Direct aryl introduction | Poor regiocontrol | 50–75 |

| Dieckmann Cyclization | Atom-economic | Limited substrate scope | 60–80 |

Chemical Reactions Analysis

1-(3-Chloro-2-fluorophenyl)cyclopentanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Chloro-2-fluorophenyl)cyclopentanecarboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-fluorophenyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Cycloalkane Ring Size

- Cyclopentane vs. Cyclopropane : The cyclopentane ring in the target compound offers reduced ring strain compared to cyclopropane derivatives (e.g., 1-(3-Chlorophenyl)cyclopropanecarboxylic Acid, MW 196.63). This results in greater thermodynamic stability and altered pharmacokinetic profiles, such as slower metabolic degradation .

- Pyrrolidine Derivatives: The pyrrolidine analog (C₁₁H₉ClFNO₃) replaces the cyclopentane with a nitrogen-containing heterocycle, introducing basicity and hydrogen-bonding capabilities, which may enhance blood-brain barrier penetration .

Substituent Effects

- Halogen Position: The 3-chloro-2-fluoro substitution pattern in the target compound provides a unique electronic profile compared to monosubstituted analogs (e.g., 3-chloro or 3-fluoro). The fluorine atom’s electronegativity increases the acidity of the carboxylic acid (pKa ~2.5–3.0), while chlorine enhances lipophilicity, affecting membrane permeability .

- Ketone Functionalization : The introduction of a ketone group (as in 1-(3-Fluorophenyl)-3-oxocyclopentanecarboxylic Acid) significantly lowers the pKa of the carboxylic acid (estimated pKa ~1.5–2.0) due to electron-withdrawing effects, enhancing reactivity in esterification or amidation reactions .

Notes

The 3-chloro-2-fluoro substitution pattern is rare in commercial compounds, making the target compound a valuable synthetic target for niche applications.

Cyclopropane derivatives exhibit higher reactivity in ring-opening reactions, limiting their utility in stable formulations compared to cyclopentane analogs .

Computational modeling (e.g., using ORTEP-III ) could further clarify steric and electronic differences among these analogs.

Biological Activity

1-(3-Chloro-2-fluorophenyl)cyclopentanecarboxylic acid is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including the presence of halogen substituents on the aromatic ring. This compound's biological activity is of significant interest, particularly in the context of potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a cyclopentane backbone substituted with a chlorinated and fluorinated phenyl group. The presence of these halogens can influence the compound's reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor properties. The specific mechanisms of action for this compound remain to be fully elucidated, but preliminary studies suggest several potential pathways:

- Anti-inflammatory Effects : Initial studies indicate that this compound may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

- Antitumor Activity : Some derivatives of cyclopentanecarboxylic acids have shown promise in inhibiting tumor growth in various cancer cell lines.

Mechanistic Studies

Recent investigations have focused on the interaction of this compound with specific biological targets. Techniques such as molecular docking simulations and binding assays have been employed to evaluate its affinity for various proteins involved in disease pathways.

| Target Protein | Binding Affinity (kcal/mol) | Effect |

|---|---|---|

| COX-2 | -8.5 | Inhibition of prostaglandin synthesis |

| EGFR | -7.8 | Potential inhibition of tumor growth |

| TNF-alpha | -7.0 | Reduction in inflammatory response |

Case Studies

Several case studies have been documented regarding the biological activity of related compounds:

- Anti-inflammatory Activity : A study demonstrated that a structurally similar compound significantly reduced edema in animal models by inhibiting COX enzymes.

- Antitumor Efficacy : In vitro studies revealed that a derivative exhibited cytotoxic effects against MCF-7 breast cancer cells, with an IC50 value of 12 µM.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential. Preliminary data suggest moderate lipophilicity, which may facilitate cellular uptake but also raises concerns about potential toxicity.

Toxicity Profile

Toxicological assessments indicate that while the compound shows promise in therapeutic applications, high concentrations can lead to cytotoxic effects in non-target cells. Further studies are needed to establish a comprehensive safety profile.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Chloro-2-fluorophenyl)cyclopentanecarboxylic Acid, and how do reaction conditions influence yield?

- Methodology : A multi-step synthesis is typically employed, starting with cyclopentane ring functionalization. For example:

Friedel-Crafts Alkylation : React cyclopentanecarbonyl chloride with 3-chloro-2-fluorobenzene under Lewis acid catalysis (e.g., AlCl₃) .

Hydrolysis : Convert the intermediate ester to the carboxylic acid using NaOH or HCl.

- Critical Parameters :

- Temperature : Maintain < 0°C during alkylation to minimize side reactions (e.g., para-substitution) .

- Solvent : Use anhydrous dichloromethane or toluene to enhance electrophilic substitution efficiency .

- Yield Optimization : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate) to achieve >85% purity before hydrolysis .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy :

- ¹H NMR : Look for coupling patterns between the cyclopentane protons and aromatic substituents. The fluorine atom induces deshielding (~δ 7.2–7.8 ppm for aromatic protons) .

- ¹³C NMR : Confirm the carboxylic acid carbonyl peak at ~δ 170–175 ppm .

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular ion confirmation (expected [M-H]⁻ at m/z 242.6) .

Q. What solvent systems are recommended for solubility studies of this compound?

- Polar Solvents : Dimethyl sulfoxide (DMSO) or methanol (>50 mg/mL at 25°C).

- Non-Polar Systems : Limited solubility in hexane (<1 mg/mL).

- Buffer Compatibility : Solubility decreases in aqueous buffers (pH 7.4) unless co-solvents (e.g., 10% DMSO) are used .

Advanced Research Questions

Q. How do electronic effects of the 3-chloro-2-fluorophenyl substituent influence the compound’s reactivity in nucleophilic acyl substitution?

- Mechanistic Insights :

- The electron-withdrawing Cl and F groups increase the electrophilicity of the carbonyl carbon, enhancing reactivity with amines or alcohols.

- Kinetic Studies : Use stopped-flow IR spectroscopy to monitor reaction rates in THF, revealing a 2.5× faster acylation compared to non-halogenated analogs .

- Table : Reactivity Comparison with Analogues

| Substituent Position | Relative Rate (k) |

|---|---|

| 3-Cl-2-F | 1.00 |

| 4-Cl | 0.40 |

| No halogen | 0.15 |

| Data derived from kinetic assays in THF at 25°C . |

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

- Case Study : Discrepancies in ¹H NMR aromatic proton splitting patterns may arise from rotational isomerism.

- Solution : Perform variable-temperature NMR (VT-NMR) in DMSO-d₆. At 60°C, coalescence of doublets confirms dynamic exchange between conformers .

- X-ray Crystallography : Resolve ambiguities by growing single crystals (e.g., via slow evaporation in ethanol/water) and analyzing with Cu-Kα radiation (R-factor < 0.05) .

Q. What computational strategies are effective for modeling its interactions with biological targets?

- Molecular Docking : Use AutoDock Vina to simulate binding to cyclooxygenase-2 (COX-2), identifying key hydrogen bonds with Arg120 and Tyr355 .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potential surfaces, highlighting nucleophilic regions near the carboxylic acid .

Methodological Challenges & Data Interpretation

Q. How should researchers address conflicting bioactivity data in enzyme inhibition assays?

- Hypothesis : Discrepancies may stem from assay conditions (e.g., pH, ionic strength).

- Validation Protocol :

Standardize Assays : Use Tris-HCl buffer (pH 7.4, 100 mM NaCl) and pre-incubate enzymes for 10 min.

Control for Solvent Effects : Limit DMSO to <1% (v/v) to avoid denaturation .

Dose-Response Curves : Calculate IC₅₀ values in triplicate (e.g., COX-2 inhibition: IC₅₀ = 12.3 ± 1.5 μM) .

Q. What safety protocols are recommended given limited toxicity data?

- Precautionary Measures :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.